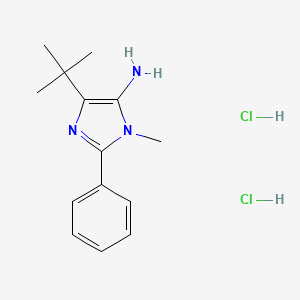

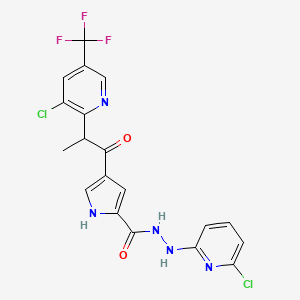

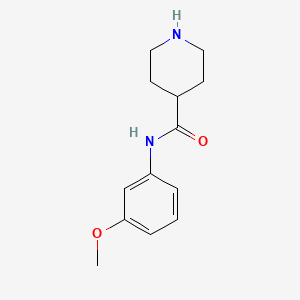

![molecular formula C19H21Cl2N3O4S3 B2543648 盐酸5-氯-N-(6-(甲基磺酰基)苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)噻吩-2-甲酰胺 CAS No. 1327586-55-9](/img/structure/B2543648.png)

盐酸5-氯-N-(6-(甲基磺酰基)苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as chloro-substituted thiophenes and thiazoles, which are of interest due to their biological activities. For instance, Paper 1 describes the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides with potent antitubercular activity . Paper 2 focuses on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, which were evaluated for antifungal activity . These studies highlight the significance of chloro-substituted thiophenes and thiazoles in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with readily available starting materials. In Paper 1, the synthesis of the 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate is achieved through the oxidation of an aldehyde precursor . This intermediate is then coupled with various amines to yield the final carboxamide products. Similarly, Paper 2 describes the preparation of thiazole-containing benzamides by reacting 5-(bromoacetyl) salicylamide with different thioureas and thioamides . These methods demonstrate the versatility of amide bond formation and heterocycle synthesis in constructing complex molecules.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by NMR and mass spectral analysis . These techniques provide detailed information about the molecular framework and substitution patterns of the synthesized compounds. The presence of chloro, thiophene, and thiazole groups is indicative of molecules that can engage in various interactions with biological targets, which is crucial for their potential therapeutic effects.

Chemical Reactions Analysis

The chemical reactions employed in the synthesis of these compounds involve nucleophilic substitution, amide bond formation, and oxidation . These reactions are fundamental in constructing the core structures and introducing functional groups that are essential for the biological activity of the compounds. The use of reagents like sodium chlorite, hydrogen peroxide, and carbodiimides highlights the importance of selecting appropriate conditions to achieve the desired transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting points, and stability of these compounds are likely influenced by the presence of the chloro, thiophene, and thiazole groups, as well as the overall molecular geometry . These properties are important for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

科学研究应用

抗癌活性

该化合物已被研究其潜在的抗癌活性。合成了与该化合物在结构上相似的新的 N-(5-R-苄基-1,3-噻唑-2-基)-2-吗啉-4-基-2-氧代乙酰胺,并对其进行了评价。他们被发现有望寻找新的抗癌剂,表明此类化合物在癌症治疗中的潜力 (Horishny 等人,2020).

抗结核活性

设计并评估了结构相似的化合物,如 5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺,以了解其抗结核活性。这些化合物表现出有希望的抗结核特性,细胞毒性较低,这可能表明相关化合物在治疗结核病中的潜在应用 (Marvadi 等人,2020).

抗菌活性

该化合物在抗菌应用中的相关性由类似的化合物突显,例如 2-吗啉-4ylethyl-3H-1,2,4-三唑-3-酮,被发现具有良好或中等抗菌活性。这表明类似化合物(包括所讨论的化合物)在抗菌治疗中的潜力 (Sahin 等人,2012).

属性

IUPAC Name |

5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S3.ClH/c1-30(25,26)13-2-3-14-16(12-13)29-19(21-14)23(7-6-22-8-10-27-11-9-22)18(24)15-4-5-17(20)28-15;/h2-5,12H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDITXGMRKIGHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

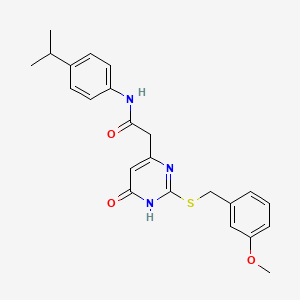

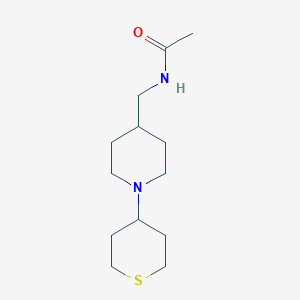

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)

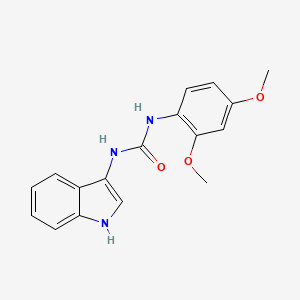

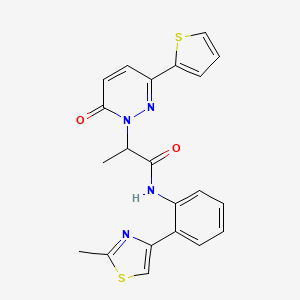

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)

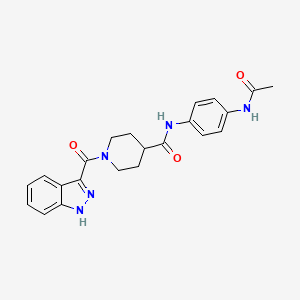

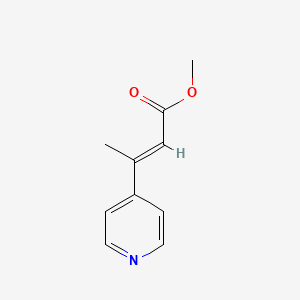

![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)